Navigating a Data Gap: A Technical Guide to Thiophene Acetic Acids in Drug Discovery, in the Absence of Data for CAS 1500826-48-1
Navigating a Data Gap: A Technical Guide to Thiophene Acetic Acids in Drug Discovery, in the Absence of Data for CAS 1500826-48-1
Senior Application Scientist's Note: An extensive search for the compound 2-(5-Methoxythiophen-2-yl)acetic acid, corresponding to CAS number 1500826-48-1, yielded no specific publicly available scientific literature, patents, or technical data sheets. This suggests that the compound is likely a novel chemical entity, a custom synthesis product without published data, or a misidentified CAS number.
In light of this data gap, this technical guide has been structured to provide maximum value to researchers, scientists, and drug development professionals. We will first briefly discuss the structural motifs of the requested compound and their general implications. The core of this guide will then pivot to an in-depth analysis of a closely related and well-documented parent compound: 2-(Thiophen-2-yl)acetic acid . This structurally analogous molecule serves as an excellent proxy, offering critical insights into the synthesis, properties, and biological applications relevant to this class of compounds.
Part 1: Deconstructing the Target Molecule: 2-(5-Methoxythiophen-2-yl)acetic Acid
The structure of 2-(5-Methoxythiophen-2-yl)acetic acid combines three key chemical features: a thiophene ring, an acetic acid moiety, and a methoxy group.
-
Thiophene-2-acetic acid core: This scaffold is a recognized "privileged" structure in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring, offering similar steric and electronic properties but with a different polarity and metabolic profile. The acetic acid group provides a carboxylic acid function, which is crucial for interacting with biological targets, often through hydrogen bonding or ionic interactions, and for modulating physicochemical properties like solubility.
-
Methoxy Group at the 5-position: The introduction of a methoxy (-OCH3) group on the thiophene ring is a common strategy in medicinal chemistry to modulate a compound's properties. It is an electron-donating group, which can influence the electronics of the thiophene ring and, consequently, its interactions with biological targets. Furthermore, the methoxy group can alter the lipophilicity, metabolic stability, and overall pharmacokinetic profile of the molecule.
Part 2: In-Depth Technical Guide on 2-(Thiophen-2-yl)acetic Acid
This section will provide a comprehensive overview of the synthesis, properties, and applications of 2-(Thiophen-2-yl)acetic acid, a foundational molecule for the requested compound.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Thiophen-2-yl)acetic acid and a related chlorinated derivative are presented in Table 1.
| Property | 2-(Thiophen-2-yl)acetic Acid | 2-(5-chlorothiophen-2-yl)acetic Acid |
| Molecular Formula | C6H6O2S | C6H5ClO2S[1] |
| Molecular Weight | 142.18 g/mol | 176.62 g/mol [1] |
| IUPAC Name | 2-(thiophen-2-yl)acetic acid | 2-(5-chlorothiophen-2-yl)acetic acid[1] |
| Appearance | Off-white to yellow crystalline powder | - |
| Solubility | Soluble in methanol, ethanol, and acetone | - |
Synthesis of Thiophene-2-acetic Acid Derivatives
The synthesis of substituted thiophene-2-acetic acids can be achieved through various synthetic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various substituents onto the thiophene ring.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted 2-(Thiophen-2-yl)acetic Acid Derivatives [2]
This protocol describes a general procedure for the synthesis of 2-(4-arylthiophen-2-yl)acetic acids.
Materials:
-
A 2-(4-bromothiophen-2-yl)acetic acid derivative
-
An appropriate arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a solution of the 2-(4-bromothiophen-2-yl)acetic acid derivative in the solvent mixture, add the arylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted 2-(thiophen-2-yl)acetic acid derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps.
-
Base: The base is required to activate the boronic acid for the transmetalation step.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Caption: Suzuki-Miyaura cross-coupling workflow.
Applications in Drug Discovery
2-(Thiophen-2-yl)acetic acid and its derivatives have emerged as promising scaffolds in drug discovery, particularly as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).
Mechanism of Action: mPGES-1 Inhibition
mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. Inhibition of mPGES-1 is therefore a valuable therapeutic strategy for treating inflammation and cancer.
Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as selective inhibitors of mPGES-1.[2] These compounds are thought to bind to the active site of the enzyme, preventing the conversion of its substrate. Molecular modeling studies suggest that the carboxylic acid moiety of these inhibitors forms key hydrogen bonding interactions with amino acid residues within the mPGES-1 active site, such as Arginine and Serine.[3]
Caption: Inhibition of the mPGES-1 pathway.
Anticancer and Anti-inflammatory Activity
Several studies have demonstrated the potential of 2-(thiophen-2-yl)acetic acid derivatives as anticancer and anti-inflammatory agents. For instance, certain derivatives have shown inhibitory activity against mPGES-1 in the low micromolar range and have exhibited cytotoxic effects on cancer cell lines, such as A549 lung carcinoma cells.[2] The mechanism of this anticancer activity is thought to be related to the induction of cell cycle arrest and apoptosis.[2]
Part 3: Future Directions and Conclusion
While direct information on 2-(5-Methoxythiophen-2-yl)acetic acid (CAS 1500826-48-1) remains elusive, the foundational knowledge of the 2-(thiophen-2-yl)acetic acid scaffold provides a robust starting point for any research endeavor involving this class of compounds. The synthetic methodologies are well-established, and the biological rationale for their use, particularly as mPGES-1 inhibitors, is compelling.
For researchers interested in the specific target compound, the logical next step would be its chemical synthesis, likely through a multi-step sequence involving the introduction of the methoxy group onto a suitable thiophene precursor followed by the elaboration of the acetic acid side chain. Once synthesized, a thorough characterization of its physicochemical properties and an evaluation of its biological activity, guided by the insights provided in this report, would be warranted. This would pave the way for understanding the unique contributions of the 5-methoxy substituent and potentially uncovering novel therapeutic agents.
References
-
PubChem. 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(12), 2291. [Link]
-
ResearchGate. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
- Google Patents. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
-
Axios Research. 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid. [Link]
-
OECD. CHOLINE CHLORIDE CAS N°: 67-48-1. [Link]
-
PubChem. 2-(5-chlorothiophen-2-yl)acetic Acid. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
Sources
- 1. 2-(5-chlorothiophen-2-yl)acetic Acid | C6H5ClO2S | CID 4426716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-2-(thiophen-2-yl)acetic acid | 5371-94-8 | Benchchem [benchchem.com]
